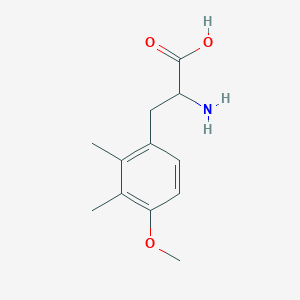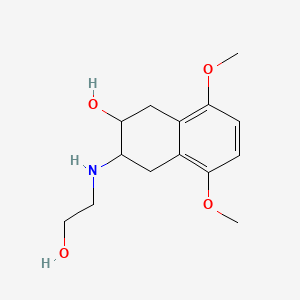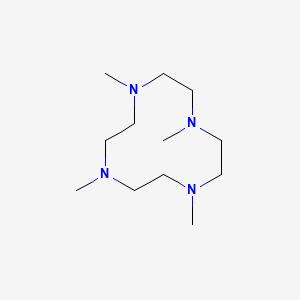
O,2,3-trimethyltyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,2,3-trimethyltyrosine is a non-proteinogenic alpha-amino acid that is tyrosine in which the hydrogens at positions 2 and 3 as well as the phenolic hydrogen are replaced by methyl groups. It is a non-proteinogenic alpha-amino acid, a tyrosine derivative and a monomethoxybenzene.
Applications De Recherche Scientifique
Fluorescent Molecule Synthesis
O,2,3-trimethyltyrosine derivatives, such as those based on the trimethyl lock, are utilized in creating new classes of latent fluorophores. These fluorophores offer distinct advantages in biological environments, rapidly yielding visible results upon specific chemical reactions. This makes them highly useful in biological sciences and various practical applications (Chandran, Dickson, & Raines, 2005).
Modeling Biological Interactions
Structural analogs of O,2,3-trimethyltyrosine, like phenol, can serve as models for understanding hydrogen bonding in biological systems. This is due to their similarity to tyrosine, an essential amino acid in protein synthesis. Studies involving these compounds help in elucidating interactions in biological systems (Fedor & Toda, 2014).
Pharmaceutical Applications
Trimethyltyrosine derivatives, such as trimethyltin(IV) derivatives, are synthesized for their potential pharmaceutical applications. These compounds have shown significant anti-inflammatory and cardiovascular activities and are also tested for antibacterial properties (Nath et al., 2004).
Study of Redox-Active Proteins
O,2,3-trimethyltyrosine analogs like 3-Aminotyrosine are used to investigate the role of redox-active tyrosines in enzymes. This research is crucial for understanding how modifications in these enzymes can affect their functionality, particularly in the context of redox reactions (Lee et al., 2018).
Chemical Biology and Pharmacology
Trimethyl lock, a derivative of O,2,3-trimethyltyrosine, finds applications in chemical biology and pharmacology for molecular release. It's a trigger mechanism in the release of small-molecule drugs, peptides, or nucleic acids, offering a versatile module for various fields (Levine & Raines, 2012).
Synthetic Chemistry
O,2,3-trimethyltyrosine is essential in the synthesis of complex organic compounds. For instance, it's used in creating cross-linked tyrosine oligomers like dityrosine, trityrosine, and pulcherosine. These compounds have potential applications in the development of new materials and drugs (Skaff, Jolliffe, & Hutton, 2005).
Propriétés
Nom du produit |
O,2,3-trimethyltyrosine |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-amino-3-(4-methoxy-2,3-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-7-8(2)11(16-3)5-4-9(7)6-10(13)12(14)15/h4-5,10H,6,13H2,1-3H3,(H,14,15) |
Clé InChI |
XOXKSLGPWZNSBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)OC)CC(C(=O)O)N |
SMILES canonique |
CC1=C(C=CC(=C1C)OC)CC(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Cyclohexen-1-yl)ethyl]-5-[[1-[2-(cyclohexen-1-yl)ethyl]-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]-[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]methyl]-6-oxo-2-sulfanylidenepyrimidin-4-olate](/img/structure/B1230220.png)

![N-[1-cyclohexyl-5-(2,2-dimethylpropylcarbamoyl)-3-hydroxy-6-methylheptan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B1230223.png)

![fluoro-[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy]phosphinic acid](/img/structure/B1230228.png)



![12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1230234.png)
![4-[[(2,3-dihydro-1H-inden-1-ylamino)-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1230235.png)

![N-(4-fluorophenyl)-6-methyl-1-propyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1230240.png)

![2-[[2-(4-Methoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]-4-methylpentanoic acid](/img/structure/B1230243.png)